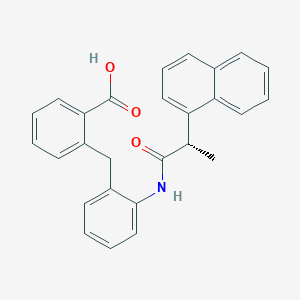
(S)-Ono-AE2-227
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ono-AE2-227 is a chiral compound known for its unique stereochemistry and potential applications in various scientific fields. The compound’s structure includes a specific arrangement of atoms that allows it to interact with biological systems in a stereospecific manner, making it valuable in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ono-AE2-227 typically involves several steps, including the formation of the chiral center. One common method is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ono-AE2-227 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Aplicaciones Científicas De Investigación
(S)-Ono-AE2-227 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into stereospecific biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired activity of the final products.
Mecanismo De Acción
The mechanism of action of (S)-Ono-AE2-227 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Ono-AE2-227: The enantiomer of (S)-Ono-AE2-227, with different stereochemistry and potentially different biological activity.
- Other chiral compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which allows it to interact with biological systems in a highly selective manner. This selectivity makes it valuable in research and therapeutic applications, where precise targeting of molecular pathways is essential.
Propiedades
Fórmula molecular |
C27H23NO3 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-naphthalen-1-ylpropanoyl]amino]phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31)/t18-/m0/s1 |
Clave InChI |
BLJLWFKNTKAUDA-SFHVURJKSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


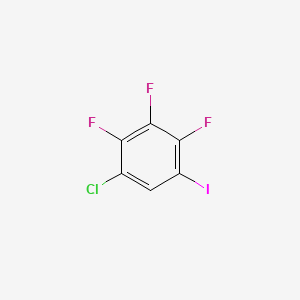

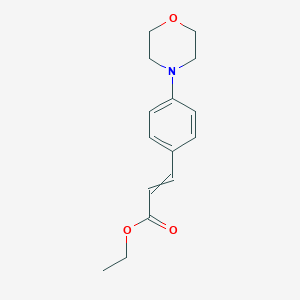

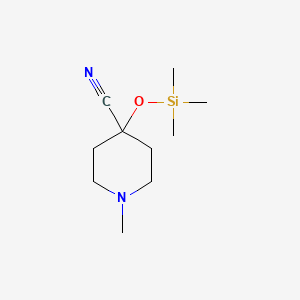
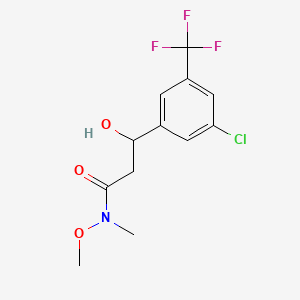

![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
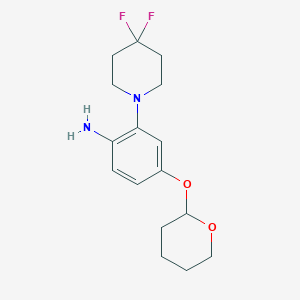
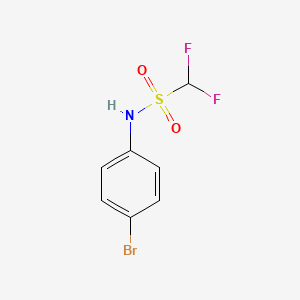
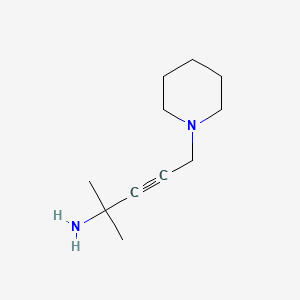
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
